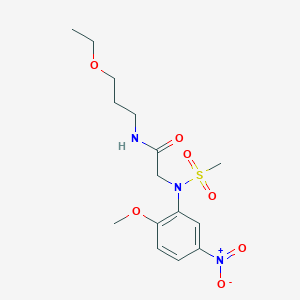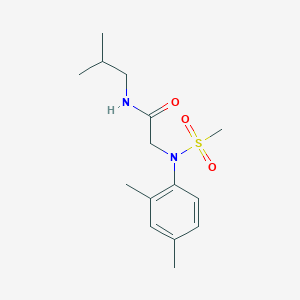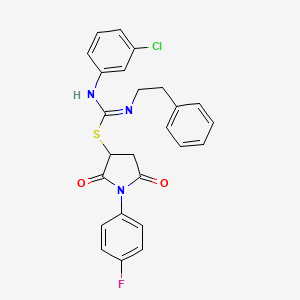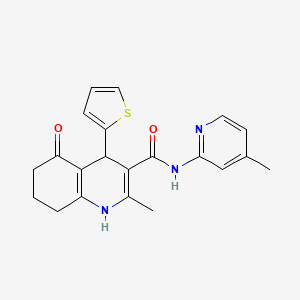![molecular formula C20H21ClN2O B4974073 N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, an antipsychotic drug. However, unlike clozapine, CNO does not have any known clinical applications and is primarily used as a research tool.
作用機序
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine acts as an agonist of DREADDs, which are G protein-coupled receptors that are designed to be activated by specific ligands. When this compound binds to DREADDs, it activates a signaling cascade that leads to the activation or inhibition of specific neurons. This allows researchers to selectively manipulate the activity of specific neurons in the brain and study their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These effects include the activation of specific neurons in the brain, the modulation of neurotransmitter release, and the regulation of gene expression in specific cells. This compound has also been shown to have anti-inflammatory effects in some animal models.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine in lab experiments is its selectivity for DREADDs, which allows for the selective activation or inhibition of specific neurons in the brain. This makes it a powerful tool for studying the function of specific neural circuits and their role in various physiological and pathological processes.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it can have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. Additionally, this compound is a synthetic compound that is not found naturally in the body, which can limit its translational potential to clinical applications.
将来の方向性
There are several future directions for research on N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine and its applications. One area of research is focused on developing more selective DREADDs that can be activated by even more specific ligands. This would increase the specificity of this compound as a research tool and reduce the likelihood of off-target effects.
Another area of research is focused on using this compound to study the function of specific neural circuits in disease models. For example, this compound could be used to study the role of specific neurons in the development of neurological disorders such as Parkinson's disease or Alzheimer's disease.
Finally, there is also interest in exploring the potential therapeutic applications of this compound. While this compound is currently only used as a research tool, its unique properties and selectivity for specific neurons make it a promising candidate for the development of new treatments for neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in scientific research due to its unique properties as a selective agonist of DREADDs. This compound has been used extensively as a research tool to study the function of specific neurons in the brain and has potential applications in the development of new treatments for neurological and psychiatric disorders.
合成法
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine can be synthesized using a multistep process that involves the reaction of several chemical reagents. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine has been used extensively in scientific research as a tool to study the function of specific neurons in the brain. This compound is a selective agonist of the designer receptor exclusively activated by designer drugs (DREADDs), which are engineered G protein-coupled receptors that can be selectively activated by specific ligands. By using this compound to activate DREADDs in specific neurons, researchers can study the function of these neurons and their role in various physiological and pathological processes.
特性
IUPAC Name |
N-benzyl-N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-3-23(13-16-7-5-4-6-8-16)14-19-15(2)24-20(22-19)17-9-11-18(21)12-10-17/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDWLNYISAMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine](/img/structure/B4974042.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)



